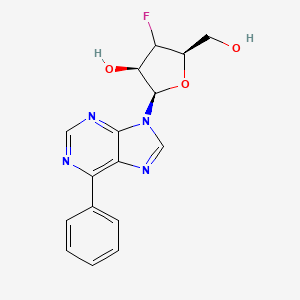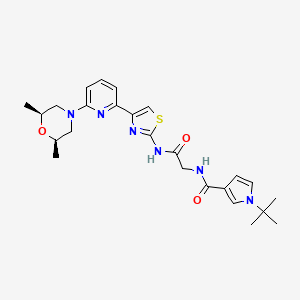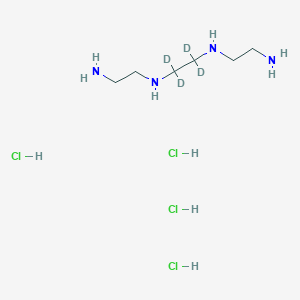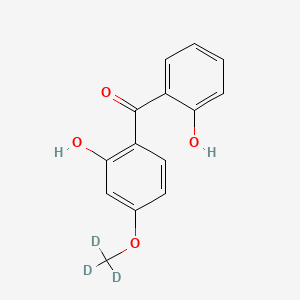
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine is a synthetic nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential antiviral and anticancer properties. The presence of the fluorine atom in the ribofuranosyl moiety enhances its stability and bioavailability, making it a promising candidate for therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety, which is then fluorinated at the 3-position.
Glycosylation: The fluorinated ribofuranosyl moiety is then coupled with 6-phenylpurine through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the purine ring or the ribofuranosyl moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an antiviral agent. It has shown efficacy against various RNA viruses, including influenza and hepatitis C.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Its ability to interfere with DNA replication makes it a potential candidate for cancer therapy.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its stability and bioavailability make it an attractive candidate for formulation into various dosage forms.
Mecanismo De Acción
The mechanism of action of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine involves its incorporation into the DNA or RNA of target cells. The fluorine atom enhances its binding affinity to the nucleic acid strands, thereby inhibiting viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, leading to the termination of the replication process.
Comparación Con Compuestos Similares
Similar Compounds
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-methylpurine: This compound has a similar structure but with a methyl group instead of a phenyl group.
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-chloropurine: This analog contains a chlorine atom in place of the phenyl group.
Uniqueness
The uniqueness of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine lies in its phenyl group, which enhances its lipophilicity and allows for better cell membrane penetration. This structural feature contributes to its higher efficacy and bioavailability compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H15FN4O3 |
|---|---|
Peso molecular |
330.31 g/mol |
Nombre IUPAC |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C16H15FN4O3/c17-11-10(6-22)24-16(14(11)23)21-8-20-13-12(18-7-19-15(13)21)9-4-2-1-3-5-9/h1-5,7-8,10-11,14,16,22-23H,6H2/t10-,11?,14+,16-/m1/s1 |
Clave InChI |
HITTYNDMWCMUFB-LBVYXRGASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)






